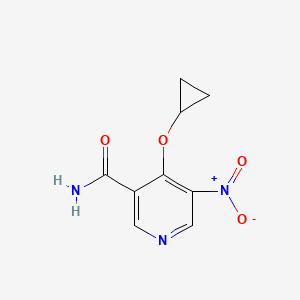

4-Cyclopropoxy-5-nitronicotinamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9N3O4 |

|---|---|

Molecular Weight |

223.19 g/mol |

IUPAC Name |

4-cyclopropyloxy-5-nitropyridine-3-carboxamide |

InChI |

InChI=1S/C9H9N3O4/c10-9(13)6-3-11-4-7(12(14)15)8(6)16-5-1-2-5/h3-5H,1-2H2,(H2,10,13) |

InChI Key |

BEICFGXHINICFH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=NC=C2C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Considerations for 4 Cyclopropoxy 5 Nitronicotinamide

Comprehensive Retrosynthetic Analysis of the 4-Cyclopropoxy-5-nitronicotinamide Scaffold

A logical retrosynthetic analysis of this compound suggests a convergent synthesis. The primary disconnections would involve the formation of the cyclopropoxy ether linkage, the introduction of the nitro group, and the formation of the carboxamide. A plausible retrosynthetic pathway would commence with the disconnection of the carboxamide group, leading back to the corresponding carboxylic acid or ester. This is a standard transformation, often achieved via hydrolysis or saponification.

The next critical disconnection is the C-N bond of the nitro group. This leads to a 4-cyclopropoxynicotinic acid derivative, which would require a regioselective nitration. Given the directing effects of the substituents on the pyridine (B92270) ring, this step is of paramount importance.

Finally, the C-O bond of the cyclopropoxy ether is disconnected. This reveals a 4-hydroxynicotinic acid derivative and cyclopropanol (B106826) or a cyclopropyl (B3062369) halide as precursor synthons. The synthesis would therefore hinge on the successful assembly of the substituted pyridine core and the sequential introduction of the desired functional groups.

Advanced Synthetic Approaches to the 4-Cyclopropoxy Moiety Incorporation within Pyridine Rings

The introduction of a cyclopropoxy group onto a pyridine ring can be approached through several synthetic strategies. A common method involves the Williamson ether synthesis, where a 4-halopyridine derivative is reacted with cyclopropanol in the presence of a strong base. The choice of base and reaction conditions is crucial to avoid side reactions.

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a 4-halopyridine-N-oxide derivative with cyclopropoxide can be employed. The N-oxide activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the halide. Subsequent deoxygenation of the N-oxide would yield the desired 4-cyclopropoxypyridine.

Another approach could involve the construction of the pyridine ring with the cyclopropoxy group already in place. This might involve the condensation of smaller fragments containing the cyclopropyl ether moiety.

Regioselective Nitration of Strategies for the Pyridine Nucleus, Focusing on the 5-Position

The regioselective nitration of the pyridine nucleus to introduce a nitro group at the 5-position of a 4-substituted nicotinamide (B372718) presents a significant synthetic challenge due to the electronic nature of the pyridine ring. Direct nitration of pyridine itself is often difficult and can lead to a mixture of products. However, the presence of directing groups can influence the position of nitration.

For a 4-cyclopropoxynicotinamide (B15520323) system, the cyclopropoxy group is an ortho-, para-director, while the carboxamide group is a meta-director. This would favor nitration at the 3 and 5-positions. Achieving high regioselectivity for the 5-position often requires specific nitrating agents and reaction conditions.

One effective strategy for the meta-nitration of pyridines involves a dearomatization-rearomatization approach. acs.org For instance, the reaction of a pyridine derivative with dinitrogen pentoxide can form an N-nitropyridinium ion, which upon treatment with a nucleophile and subsequent elimination, can lead to the desired 3-nitropyridine (B142982) derivative. researchgate.netrsc.org This method has been shown to be effective for a range of substituted pyridines, offering a pathway to regioselectively install a nitro group at the meta-position. acs.org The choice of solvent and temperature can also play a critical role in controlling the regioselectivity of the nitration reaction. researchgate.net

Derivatization and Functionalization of the Nicotinamide Carboxamide Group

The carboxamide group of nicotinamide is a key functional handle that can be derivatized to modulate the properties of the molecule. The stereochemical and electronic properties of the carboxamide group are significant in the context of its biological activity, particularly in its role within coenzymes like NAD+. nih.gov

Standard organic transformations can be applied to the carboxamide group. For instance, hydrolysis under acidic or basic conditions can convert the amide to the corresponding carboxylic acid. This carboxylic acid can then be esterified or converted to other amide derivatives through coupling reactions with various amines.

The amide nitrogen can also be a site for functionalization, although this is less common. The development of novel pyridine derivatives often involves the synthesis of various substituted pyridines, which can then be converted to the corresponding nicotinamides. nih.govresearchgate.netorganic-chemistry.org

Stereocontrol and Enantioselective Synthesis in Cyclopropyl-Containing Nicotinamide Derivatives

The presence of a cyclopropyl group introduces the possibility of stereoisomerism if the cyclopropane (B1198618) ring is appropriately substituted. While this compound itself is achiral, derivatives with substituents on the cyclopropyl ring would exist as stereoisomers. The bioisosteric replacement of a geminal dimethyl group with a cyclopropyl group is a common strategy in medicinal chemistry to improve metabolic stability and modulate pKa. beilstein-journals.org

Achieving stereocontrol in the synthesis of cyclopropyl-containing compounds can be accomplished through various methods. These include the use of chiral starting materials, chiral catalysts for cyclopropanation reactions, or the separation of racemic mixtures via chiral chromatography. The synthesis of specific enantiomers is often crucial for biological activity, as different enantiomers can have distinct pharmacological profiles. nih.gov

Post-Synthetic Transformations of the Nitro Group in Nicotinamide Frameworks, e.g., Reduction to Amine Derivatives

The nitro group is a versatile functional group that can undergo a variety of post-synthetic transformations. mdpi.com The most common transformation is its reduction to an amine. This reduction can be achieved using a wide range of reducing agents and catalytic systems. mdpi.com

The reduction of a nitro group proceeds through a six-electron transfer, forming nitroso and hydroxylamine (B1172632) intermediates. nih.gov This process can be catalyzed by various enzymes known as nitroreductases. nih.govresearchgate.net In a laboratory setting, common methods for nitro group reduction include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also widely used. acs.org

Sophisticated Structural Elucidation and Spectroscopic Characterization of 4 Cyclopropoxy 5 Nitronicotinamide

The Awaited Insights from Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy, including techniques such as COSY, HSQC, and HMBC, is the cornerstone for the complete structural assignment of organic molecules. These experiments would be instrumental in mapping the precise connectivity of the atoms within 4-Cyclopropoxy-5-nitronicotinamide, from the nicotinamide (B372718) core to the cyclopropoxy substituent and the nitro group. The expected proton (¹H) and carbon (¹³C) NMR chemical shifts would provide critical information about the electronic environment of each nucleus. To date, no such detailed NMR data has been made publicly available.

The Missing Pieces: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with exceptional accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pathways of this compound. This information is invaluable for structural confirmation and for the development of analytical methods to detect the compound in various matrices. While some vendors offer LC-MS data for this compound, comprehensive HRMS analysis and a detailed elucidation of its fragmentation patterns are not present in the scientific literature.

Vibrational Spectroscopy: A Tale Yet to Be Told by Infrared and Raman Spectra

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a compound's functional groups. The IR and Raman spectra of this compound would be expected to show characteristic bands for the amide, nitro, and cyclopropyl (B3062369) groups, as well as the aromatic pyridine (B92270) ring. These spectra are also highly sensitive to the molecule's symmetry and intermolecular interactions in the solid state. A comparative analysis of the IR and Raman spectra could offer deeper insights into its molecular structure. Regrettably, no publicly accessible IR or Raman spectra for this compound could be located.

The Definitive Structure: The Untapped Potential of X-ray Crystallography

X-ray crystallography stands as the gold standard for the definitive determination of a molecule's solid-state conformation and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous three-dimensional picture of the molecule. This technique would also reveal how the molecules pack together in the crystal lattice, governed by forces such as hydrogen bonding and van der Waals interactions. The crystallographic data for this compound remains to be determined and published.

Chirality Question: An Unexplored Facet of this compound

The potential for chirality in synthetic routes leading to this compound or its precursors has not been discussed in the available literature. If any step in its synthesis were to introduce a stereocenter, chiral analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE) would be necessary to assess its enantiomeric purity. The development and application of such methods are contingent on the synthetic pathways employed, which have not been detailed in scientific publications.

Theoretical and Computational Chemistry Investigations of 4 Cyclopropoxy 5 Nitronicotinamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods) for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are foundational for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its Kohn-Sham analogue for DFT), providing detailed information about the electronic configuration and energy of the molecule. scirp.org

A typical study would begin by optimizing the molecular geometry of 4-Cyclopropoxy-5-nitronicotinamide to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. From this optimized structure, key energetic and electronic properties can be derived.

Table 1: Hypothetical Energetic and Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Hypothetical Value |

| Total Energy | The total electronic energy of the optimized molecule. | Value in Hartrees (a.u.) |

| Heat of Formation | The change in enthalpy when the compound is formed from its constituent elements in their standard states. | Value in kcal/mol |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density. | Value in Debye |

| Orbital Energies | Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Values in eV |

Note: This table is for illustrative purposes only. No published data is available for this compound.

Conformational Analysis and Flexibility of the Cyclopropoxy and Nicotinamide (B372718) Moieties

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. Conformational analysis involves exploring the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, this analysis would focus on the rotation around the single bonds connecting the cyclopropoxy group to the pyridine (B92270) ring and the amide group to the ring.

By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. This surface reveals the low-energy, stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological target like a protein's active site. nih.gov

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are used to predict how a molecule will interact with other chemical species. nih.govwikipedia.org

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It visually identifies the electron-rich and electron-poor regions. nih.govnih.gov

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the nitro and amide groups.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms of the amide group.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and shape of these orbitals are key to understanding chemical reactivity. scirp.orgresearchgate.net

HOMO: The outermost orbital containing electrons. It represents the ability to donate electrons. The location of the HOMO density indicates the most likely site for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability to accept electrons. The location of the LUMO density points to the most probable site for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

In Silico Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be used to verify experimental results or aid in the identification of the compound. nih.govnih.gov

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. These predicted spectra are valuable for interpreting experimental data.

IR (Infrared): By calculating the vibrational frequencies of the molecule's chemical bonds, an IR spectrum can be simulated. Each peak in the spectrum corresponds to a specific vibrational mode (e.g., C=O stretch, N-H bend), providing a fingerprint of the molecule's functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. This allows for the simulation of the UV-Vis absorption spectrum, identifying the wavelengths at which the molecule absorbs light, which is related to its electronic structure.

Molecular Dynamics Simulations and Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations provide a view of the dynamic behavior of a molecule over time, which is essential for understanding its interactions with biological macromolecules like proteins. nih.govmdpi.com An MD simulation would typically place this compound in a simulated environment (e.g., a box of water molecules) and, if a target protein is known, in its binding site. nih.gov

By solving Newton's equations of motion for every atom in the system, MD simulations can:

Analyze the stability of the ligand-protein complex.

Identify key amino acid residues involved in binding.

Characterize the types of interactions (e.g., hydrogen bonds, hydrophobic interactions).

Reveal conformational changes in the protein or ligand upon binding.

This analysis is based on molecular recognition principles, where the shape, size, and electrostatic properties of the ligand and protein binding pocket must be complementary for a stable interaction to occur.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov If a set of analogs of this compound with known biological activities were available, a QSAR model could be developed.

The process involves:

Calculating Theoretical Descriptors: For each analog, a range of numerical descriptors are calculated. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. nih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates a selection of these descriptors with the observed activity.

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to a chance correlation.

A validated QSAR model can be a powerful tool for designing new, more potent analogs by predicting their activity before they are synthesized, thus saving time and resources in the drug discovery process.

Structure Activity Relationship Sar Principles and Methodological Approaches for 4 Cyclopropoxy 5 Nitronicotinamide Analogs

Systematic Modification of the Cyclopropoxy Group: Impact on Molecular Recognition and Binding

The cyclopropoxy group at the 4-position of the nicotinamide (B372718) ring is a key structural feature that significantly influences the molecule's interaction with its biological targets. The unique conformational and electronic properties of the cyclopropyl (B3062369) ring offer a valuable point for modification to probe the binding pocket and enhance molecular recognition.

Systematic modifications of the cyclopropoxy moiety can involve several strategies:

Ring Size and Flexibility: Replacing the cyclopropyl ring with other cycloalkyl groups (e.g., cyclobutyl, cyclopentyl) can alter the steric bulk and flexibility of the ether linkage. This can impact how the molecule fits into a binding site. A larger ring might provide more extensive van der Waals contacts, but could also introduce steric clashes.

Substitution on the Cyclopropyl Ring: Introducing substituents on the cyclopropyl ring itself can fine-tune its electronic and steric properties. For instance, the addition of methyl or other small alkyl groups can explore specific hydrophobic pockets within the target's binding site.

Bioisosteric Replacement: The cyclopropoxy group can be replaced with other functionalities that mimic its size, shape, and electronic properties. Examples include small, linear, or branched alkoxy groups (e.g., isopropoxy, tert-butoxy) or even a simple hydroxyl group to assess the importance of the ether linkage.

The impact of these modifications is typically evaluated through in vitro assays that measure the binding affinity or inhibitory activity of the analogs against the target protein. A hypothetical SAR table for modifications of the cyclopropoxy group might look like this:

| Analog | R Group (at C4-position) | Relative Activity | Rationale for Change |

| Parent | Cyclopropoxy | 1.0 | Baseline compound. |

| Analog 1 | Methoxy | 0.2 | Smaller, less rigid group. |

| Analog 2 | Isopropoxy | 0.8 | Larger, branched alkyl group. |

| Analog 3 | Cyclobutoxy | 1.5 | Increased ring size for potentially better fit. |

| Analog 4 | 1-Methylcyclopropoxy | 1.2 | Probing for small hydrophobic pockets. |

This systematic approach allows for the development of a clear understanding of how the size, shape, and electronics of the substituent at the 4-position influence the biological activity of 4-cyclopropoxy-5-nitronicotinamide analogs.

Positional and Electronic Effects of Substituents on the Nicotinamide Ring, Particularly the Nitro Group

The electronic landscape of the nicotinamide ring is a critical determinant of the binding affinity and reactivity of this compound. The substituents on this ring, especially the strongly electron-withdrawing nitro group, play a pivotal role in modulating its properties.

The nitro group at the 5-position significantly influences the electron density of the pyridine (B92270) ring. youtube.comyoutube.com This electron-withdrawing effect can be crucial for several reasons:

Enhanced Acidity of the Carboxamide Proton: The reduced electron density on the ring can increase the acidity of the N-H proton of the carboxamide group, making it a better hydrogen bond donor.

Modulation of Ring Basicity: The electron-withdrawing nature of the nitro group decreases the basicity of the pyridine nitrogen, which can affect its ability to participate in hydrogen bonding or salt bridge formation with the target protein.

Direct Interactions: The nitro group itself can participate in specific interactions with the target, such as dipole-dipole interactions or hydrogen bonding with appropriate donor groups.

To investigate these effects, medicinal chemists can synthesize analogs with different substituents at the 5-position or at other positions on the nicotinamide ring. Quantum chemical modeling can be employed to study the impact of substituents on the electron structure of the ring and the nitro group. nih.gov For instance, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) or electron-donating groups (e.g., amino, methoxy) can reveal the importance of the electronic effect for biological activity. nih.govmdpi.com

A hypothetical SAR table exploring the electronic effects of substituents might be:

| Analog | Substituent at C5 | Electronic Effect | Relative Activity |

| Parent | -NO₂ | Strong Electron-Withdrawing | 1.0 |

| Analog 5 | -CN | Moderate Electron-Withdrawing | 0.7 |

| Analog 6 | -CF₃ | Strong Electron-Withdrawing | 0.9 |

| Analog 7 | -NH₂ | Strong Electron-Donating | 0.1 |

| Analog 8 | -H | Neutral | 0.3 |

These studies help to delineate the optimal electronic profile of the nicotinamide ring for potent biological activity.

Role of the Carboxamide Functionality in Directing Chemical Interactions and Hydrogen Bonding Networks

The carboxamide group at the 3-position of the nicotinamide ring is a crucial functional group that often plays a central role in the molecular recognition of nicotinamide-based ligands. nih.gov Its ability to act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O) allows it to form specific and directional interactions with amino acid residues in the binding site of a target protein. nih.govacs.org

The importance of the carboxamide group can be investigated through several modifications:

Amide N-Alkylation: Replacing the hydrogen on the amide nitrogen with a methyl or other small alkyl group can prevent it from acting as a hydrogen bond donor, thereby assessing the importance of this interaction.

Bioisosteric Replacement: The carboxamide group can be replaced with other functionalities that can mimic its hydrogen bonding capabilities, such as a reverse amide, an ester, or a carboxylic acid. This can provide insights into the precise geometric requirements for hydrogen bonding.

Conformational Restriction: Incorporating the carboxamide into a cyclic structure can lock its conformation and help to determine the optimal orientation for binding.

The formation of extended hydrogen-bonded networks is often a key feature of the binding of carboxamide-containing molecules. nih.gov X-ray crystallography of ligand-protein complexes can provide direct evidence of these interactions and guide further design efforts.

Stereochemical Sensitivity in Interactions Involving the Cyclopropyl Moiety

The cyclopropyl group, while seemingly simple, can introduce elements of stereochemistry that can be critical for biological activity. If the cyclopropyl ring is substituted, it can create chiral centers. The different stereoisomers (enantiomers or diastereomers) of a molecule can have vastly different biological activities, as they will interact differently with the chiral environment of a protein binding site.

Even in the absence of substitution on the cyclopropyl ring itself, its orientation relative to the nicotinamide ring can be important. The planarity of the nicotinamide ring and the three-dimensional nature of the cyclopropoxy group can lead to distinct conformational preferences. These preferences can influence how the molecule presents its key interacting groups to the target protein.

Computational methods, such as molecular modeling and conformational analysis, can be used to predict the preferred conformations of different analogs and to understand how stereochemistry might impact binding. Experimental validation through the synthesis and testing of individual stereoisomers is the ultimate confirmation of stereochemical sensitivity.

Advanced Pharmacophore Modeling and Ligand-Based Design Strategies

In the absence of a known 3D structure of the target protein, ligand-based design strategies become particularly valuable. mdpi.comcreative-biolabs.com Pharmacophore modeling is a powerful computational technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. nih.govnih.gov

The process of pharmacophore modeling for this compound analogs would typically involve:

Training Set Selection: A set of active and inactive analogs is compiled.

Conformational Analysis: The conformational flexibility of each molecule is explored to identify the likely bioactive conformation.

Feature Identification and Alignment: Common chemical features among the active molecules are identified and aligned in 3D space.

Pharmacophore Model Generation and Validation: A 3D model representing the spatial arrangement of these features is generated and then validated using a test set of molecules with known activities.

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.gov This approach can significantly accelerate the discovery of new lead compounds.

Computational and Experimental Approaches to Elucidating Interaction Mechanisms with Target Macromolecules

A comprehensive understanding of the interaction between this compound analogs and their target macromolecules requires a combination of computational and experimental approaches.

Computational Approaches:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a protein of known 3D structure. It can provide valuable insights into the specific interactions that stabilize the ligand-protein complex.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This can reveal important information about the stability of the binding mode and the role of water molecules in the binding site.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid method can be used to study the electronic details of the interactions between the ligand and the protein, providing a more accurate description of phenomena like charge transfer and polarization.

Experimental Approaches:

X-ray Crystallography: If the target protein can be crystallized with a bound ligand, X-ray crystallography can provide a high-resolution 3D structure of the complex, revealing the precise binding mode and all the key interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-LOGSY, can be used to identify which parts of the ligand are in close contact with the protein, even in the absence of a full 3D structure.

Isothermal Titration Calorimetry (ITC): ITC can be used to measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information can help to understand the driving forces behind the binding event.

By integrating the findings from these computational and experimental methods, a detailed picture of the molecular recognition process can be constructed, providing a solid foundation for the rational design of improved this compound analogs.

Chemical Reactivity and Synthetic Transformations of 4 Cyclopropoxy 5 Nitronicotinamide

Chemical Reactions of the Nitro Group: Reduction, Substitution, and Cyclization Pathways

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, making it a key handle for the derivatization of 4-Cyclopropoxy-5-nitronicotinamide.

Reduction: The reduction of the nitro group to an amino group is a fundamental transformation. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid systems (e.g., Fe/HCl, Sn/HCl), or transfer hydrogenation (e.g., ammonium (B1175870) formate, hydrazine). The resulting 5-amino-4-cyclopropoxynicotinamide is a valuable intermediate for further functionalization, such as diazotization followed by substitution or condensation reactions.

Substitution: The nitro group in nitropyridines can act as a leaving group in nucleophilic aromatic substitution (SNA_r_) reactions, particularly when activated by other electron-withdrawing groups. researchgate.net Although the cyclopropoxy group is generally electron-donating, the strong activation by the pyridine (B92270) nitrogen and the adjacent carboxamide may facilitate the displacement of the nitro group by strong nucleophiles. For instance, reaction with alkoxides, thiolates, or amines under forcing conditions could potentially lead to the corresponding substituted nicotinamide (B372718) derivatives. The relative nucleofugicity of the nitro group in some aromatic systems can be comparable to or even exceed that of halogens. researchgate.net

Cyclization Pathways: The reduction of the nitro group to an amine opens up possibilities for intramolecular cyclization reactions. For example, if the carboxamide moiety is first hydrolyzed to a carboxylic acid, the resulting 5-amino-4-cyclopropoxynicotinic acid could undergo cyclization to form a pyridopyrimidinone derivative.

Reactivity and Derivatization of the Carboxamide Moiety

The carboxamide functional group of this compound offers several avenues for chemical modification.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 4-cyclopropoxy-5-nitronicotinic acid, under either acidic or basic conditions. acs.orggoogle.com This transformation provides a precursor for the synthesis of esters, acid chlorides, and other carboxylic acid derivatives. The rate of hydrolysis can be influenced by the pH of the solution. nih.gov For instance, the hydrolysis of nicotinamide is known to be catalyzed by both acid and base. acs.org

Dehydration: Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA) would yield the corresponding nitrile, 4-cyclopropoxy-5-nitronicotinonitrile.

Hofmann Rearrangement: Treatment of the carboxamide with a suitable oxidizing agent, such as bromine in the presence of a strong base, could initiate a Hofmann rearrangement. This reaction would lead to the formation of a 4-cyclopropoxy-5-nitropyridin-3-amine, providing an alternative route to an amino-substituted pyridine ring.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electronic nature of the pyridine ring in this compound is influenced by the competing effects of the ring nitrogen, the nitro group, the cyclopropoxy group, and the carboxamide group.

Electrophilic Aromatic Substitution (EAS): Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quora.comquimicaorganica.org The presence of the strongly deactivating nitro and carboxamide groups further diminishes the ring's nucleophilicity, making electrophilic substitution challenging. If a reaction were to occur, it would be expected at the C-2 or C-6 positions, which are least deactivated. However, harsh reaction conditions would likely be required. quora.com

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions. stackexchange.com The presence of the electron-withdrawing nitro group at the C-5 position further activates the ring towards nucleophilic attack. While the C-4 position is blocked by the cyclopropoxy group, the C-2 and C-6 positions are potential sites for nucleophilic aromatic substitution, especially if a good leaving group is present at one of these positions. Vicarious nucleophilic substitution (VNS) is another possibility, where a nucleophile attacks a hydrogen-bearing carbon atom, followed by elimination. nih.govacs.org

N-Oxidation and Quaternization Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack, leading to N-oxidation and quaternization reactions.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using various oxidizing agents such as hydrogen peroxide in acetic acid, m-chloroperoxybenzoic acid (m-CPBA), or Oxone®. tandfonline.com The resulting this compound N-oxide would exhibit altered reactivity. N-oxidation can increase the electron density at the C-2 and C-4 positions, potentially facilitating electrophilic substitution at these sites. rsc.org

Quaternization: The pyridine nitrogen can be alkylated by reaction with alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium (B92312) salts. This modification would significantly alter the electronic properties and solubility of the molecule.

Stability, Degradation Pathways, and Reaction Kinetics of the Compound

The stability of this compound is influenced by its functional groups and the surrounding environmental conditions.

Stability: The compound is expected to be relatively stable under normal storage conditions. However, it may be sensitive to strong acids, bases, and reducing or oxidizing agents. The cyclopropoxy group is generally stable but can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or through metabolic processes. hyphadiscovery.com

Degradation Pathways: Potential degradation pathways could involve hydrolysis of the carboxamide group, as previously discussed. acs.orgnih.gov Under photolytic conditions, nitroaromatic compounds can undergo complex degradation reactions. Microbial degradation is also a possibility, as many microorganisms are known to metabolize aromatic compounds, including those with nitro groups. nih.govunesp.brresearchgate.net

Reaction Kinetics: The kinetics of the various reactions of this compound would depend on the specific reaction conditions, including temperature, concentration, and the presence of catalysts. For instance, the rate of N-oxidation of substituted pyridines has been shown to be dependent on the nature of the substituent. nih.govresearchgate.net Similarly, the rate of hydrolysis of the carboxamide group is pH-dependent. scite.ai

Development of Library Synthesis Strategies for Analog Exploration

The structural features of this compound provide multiple points for diversification, making it an attractive scaffold for the development of compound libraries. acs.org

A divergent synthetic approach could be employed, starting from a common intermediate. For example, the amino derivative obtained from the reduction of the nitro group could serve as a key building block. This amine could be subjected to a variety of reactions, including:

Acylation: Reaction with a diverse set of acyl chlorides or carboxylic acids to generate a library of amides.

Sulfonylation: Reaction with various sulfonyl chlorides to produce a library of sulfonamides.

Reductive Amination: Condensation with a range of aldehydes or ketones followed by reduction to yield a library of secondary and tertiary amines.

Buchwald-Hartwig or Ullmann Coupling: Cross-coupling reactions with a variety of aryl or heteroaryl halides to introduce diverse aromatic substituents.

Emerging Research Avenues and Future Directions in 4 Cyclopropoxy 5 Nitronicotinamide Research

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis and drug discovery by enabling rapid screening and prediction. nih.gov These technologies can process vast datasets to identify patterns that are not readily apparent to human researchers, thereby accelerating the design of novel compounds and the optimization of reaction pathways. nih.govsciencedaily.com For derivatives of nicotinamide (B372718), including 4-Cyclopropoxy-5-nitronicotinamide, AI/ML models offer the potential to predict reaction outcomes, optimize yields, and design new molecules with desired properties. sciencedaily.com

Researchers have successfully developed AI tools to predict the metabolism and excretion of drug candidates, which is a critical aspect of pharmacology. nih.gov For instance, ML models can predict the interaction of compounds with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. nih.gov By training algorithms on extensive libraries of chemical structures and experimental data, it is possible to create predictive models that can assess the pharmacokinetic properties of new molecules like this compound. nih.govmdpi.com This predictive power allows chemists to prioritize the synthesis of compounds with a higher likelihood of success, saving significant time and resources. sciencedaily.com

Furthermore, ML algorithms can be applied to predict the outcomes of complex multi-component reactions. By varying factors such as reactants, catalysts, and solvents, these models can identify optimal conditions for synthesizing specific target molecules. sciencedaily.com This approach is particularly valuable for creating libraries of nicotinamide derivatives for screening purposes.

Table 1: Application of AI/ML in Chemical and Pharmaceutical Research

| Application Area | AI/ML Technique | Predicted Outcome | Relevance to Nicotinamide Research |

|---|---|---|---|

| Reaction Optimization | Machine Learning (e.g., Random Forest) | Chemical reaction yields under varying conditions. sciencedaily.com | Optimizing the synthesis of this compound and related analogs. |

| Pharmacokinetics | Deep Learning, Support Vector Machines (SVM) | Drug metabolism, excretion, and potential for drug-induced injury. nih.govmdpi.com | Early-stage virtual screening of nicotinamide derivatives for favorable drug-like properties. |

| Compound Design | Multi-view Deep Learning | Pharmacokinetic behavior and biodistribution of novel compounds. arxiv.org | Designing new nicotinamide-based molecules with targeted therapeutic activities. |

| Treatment Response | Machine Learning (e.g., Random Forest) | Patient response to therapeutic agents based on clinical data. nih.gov | Predicting the efficacy of future drugs derived from the nicotinamide scaffold. |

High-Throughput Synthesis and Screening Methodologies for Nicotinamide Libraries

High-throughput synthesis and screening are essential for rapidly exploring the chemical space around a core scaffold like nicotinamide. Continuous-flow microreactors have emerged as a powerful technology for this purpose, offering significant advantages over traditional batch processes. nih.govrsc.org Studies have demonstrated the use of immobilized enzymes, such as Novozym® 435 from Candida antarctica, in continuous-flow systems to synthesize libraries of nicotinamide derivatives. nih.govrsc.orgresearchgate.net

This methodology allows for a drastic reduction in reaction times—from hours in a batch reactor to mere minutes in a microreactor—while also improving product yields. nih.gov The ability to precisely control reaction parameters like temperature, flow rate, and substrate ratios enables the efficient optimization and synthesis of a diverse range of compounds. nih.gov For example, a library of 18 different nicotinamide derivatives was synthesized with high yields (81.6–88.5%) using a tert-amyl alcohol medium, showcasing a green and efficient strategy. nih.govrsc.org This approach is directly applicable to the synthesis of novel analogs of this compound for further research and screening.

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis of Nicotinamide Derivatives

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

|---|---|---|

| Reaction Time | 24 hours | 35 minutes |

| Typical Yield | Lower | Significantly Improved (e.g., 81.6-88.5%) nih.govrsc.org |

| Solvent | Various | Environmentally friendly solvents like tert-amyl alcohol can be used. nih.govrsc.org |

| Control | Less precise | High control over temperature, flow rate, and residence time. nih.gov |

| Scalability | Limited | Good scalability for producing larger quantities. researchgate.net |

Data derived from studies on the enzymatic synthesis of nicotinamide derivatives. nih.gov

Advanced Mechanistic Investigations of Chemical Processes Involving the Compound

A deep understanding of reaction mechanisms is fundamental to controlling chemical transformations and designing better catalysts and processes. For compounds based on the nicotinamide scaffold, which is central to the redox cofactor nicotinamide adenine (B156593) dinucleotide (NAD+), mechanistic studies are crucial. nih.govnih.gov Research on nicotinamidases, enzymes that hydrolyze nicotinamide to nicotinic acid, has employed steady-state kinetics, kinetic analysis of mutants, and isotopic labeling (e.g., with ¹⁸O-water) to elucidate the catalytic mechanism. nih.gov

These investigations have revealed a thioester intermediate and identified key catalytic residues, providing a detailed picture of the enzyme's function. nih.gov Similar advanced techniques could be applied to study the synthesis and reactions of this compound. For example, understanding the mechanism of the introduction of the cyclopropoxy and nitro groups would enable finer control over the synthesis and potentially lead to more efficient routes. Techniques like X-ray crystallography of reaction intermediates or enzyme-substrate complexes can provide atomic-level snapshots of the chemical process. nih.gov

Development of Novel Catalytic Systems for Selective Functionalization of Nicotinamide Scaffolds

The development of novel catalysts is key to achieving selective and efficient chemical transformations. For the nicotinamide scaffold, research has explored a variety of catalytic systems, including heterogeneous, enzymatic, and photocatalytic approaches.

Heterogeneous Catalysis : Platinum supported on silica (B1680970) (Pt/SiO₂) has been shown to be an effective and recyclable catalyst for the hydrogenation of N-benzyl nicotinamide, a mimic of the NAD+ cofactor. rsc.org This system operates under mild conditions (20 °C, 1 atm H₂) and demonstrates high stability over multiple cycles, suggesting its potential for modifying the pyridine (B92270) ring in compounds like this compound. rsc.org

Biocatalysis : Enzymes offer high selectivity and efficiency under mild conditions. nih.gov Besides lipases for amide bond formation, nicotinamide riboside kinases (NRKs) are used for the enzymatic synthesis of nicotinamide mononucleotide (NMN), a key NAD+ precursor. nih.gov The discovery of highly active NRKs, coupled with ATP regeneration systems, has enabled the high-titer production of NMN. nih.gov This highlights the power of protein engineering and biocatalytic cascades for producing complex nicotinamide-based molecules.

Photocatalysis : Quantum dot (QD) biohybrid complexes have been used for the light-driven regeneration of nicotinamide cofactors. acs.org In these systems, visible light illumination drives the reduction of NADP+ to NADPH, which can then be used in enzymatic reactions. acs.org This approach of using light energy to power chemical transformations opens up new possibilities for the sustainable synthesis and functionalization of the nicotinamide core structure.

Exploration of Supramolecular Chemistry and Material Science Applications

The nicotinamide structure is a versatile building block for supramolecular chemistry and materials science. Its ability to form hydrogen bonds and coordinate with metal ions allows for the construction of complex, ordered architectures. researchgate.net

Researchers have synthesized metal complexes incorporating nicotinamide and other ligands, such as fumarate, to create new materials with interesting structural and thermal properties. researchgate.net Single-crystal X-ray diffraction has revealed octahedral geometries where the metal ion is coordinated by nicotinamide and water ligands, with other molecules present in the crystal lattice. researchgate.net Such studies demonstrate the potential to use nicotinamide derivatives as nodes in metal-organic frameworks (MOFs) or other coordination polymers.

Furthermore, the principles of supramolecular chemistry are being combined with automated synthesis and analysis to accelerate the discovery of new functional assemblies. youtube.com By using a heuristic, data-driven approach, robotic systems can explore vast combinatorial libraries to identify successful host-guest systems or new material structures. youtube.com Applying such an approach to derivatives like this compound could lead to the discovery of novel materials with tailored properties for applications in catalysis, sensing, or drug delivery. tuni.fi

Q & A

Q. Methodological Considerations :

- Optimization : Vary reaction temperature (80–120°C), solvent polarity (DMF vs. DMSO), and base strength to improve substitution efficiency.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Table 1 : Key Synthesis Steps and Parameters

| Step | Reagents/Conditions | Yield Range | Challenges |

|---|---|---|---|

| Amidation | NH3 (aq.), RT, 12h | 60–70% | Hydrolysis side reactions |

| Nitration | H2SO4/H2O2, 0–5°C | 50–65% | Over-nitration at adjacent positions |

| Cyclopropoxy Substitution | Cyclopropanol, NaH, DMF, 100°C | 40–55% | Steric hindrance at 4-position |

How does the cyclopropoxy substituent influence the anticoccidial activity of 5-nitronicotinamide derivatives compared to other alkoxy groups?

Advanced Research Question

The cyclopropoxy group enhances steric and electronic effects, potentially improving binding to target enzymes in Eimeria tenella. Evidence from analogues (e.g., 2-methyl, 4-methyl derivatives) shows that substituent position and size critically affect activity. For instance, 4-methyl-5-nitronicotinamide exhibits higher efficacy than 6-methyl derivatives, suggesting steric compatibility at the 4-position is crucial .

Q. Methodological Approach :

- Structure-Activity Relationship (SAR) : Synthesize analogues with varied substituents (e.g., ethoxy, benzyloxy) and compare IC50 values against E. tenella.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with putative targets like mitochondrial enzymes.

Table 2 : Comparative Anticoccidial Activity of 5-Nitronicotinamide Analogues

| Substituent (Position) | IC50 (µM) | Notes |

|---|---|---|

| Cyclopropoxy (4) | 1.2 ± 0.3 | Optimal steric fit |

| Methoxy (4) | 3.8 ± 0.5 | Reduced hydrophobicity |

| Benzyloxy (4) | 8.5 ± 1.1 | High steric hindrance |

How should researchers design in vivo studies to evaluate the efficacy and toxicity of this compound?

Advanced Research Question

In vivo studies require a multi-arm design to assess dose-response relationships, therapeutic index, and subacute toxicity. Use infected poultry models (e.g., broiler chickens) with controlled parasite loads.

Q. Methodological Framework :

- Dosage Groups : Include 3–5 dose levels (e.g., 10–100 mg/kg) and a negative control (vehicle) .

- Outcome Metrics : Oocyst count reduction, weight gain, and histopathological analysis of intestinal tissue.

- Toxicity Screening : Monitor hepatic/renal biomarkers (ALT, creatinine) and hematological parameters over 14–28 days.

How can conflicting data on the biological activity of 5-nitronicotinamide analogues be resolved?

Methodological Focus

Discrepancies may arise from variations in assay conditions (e.g., parasite strain, incubation time) or compound purity.

Q. Resolution Strategies :

- Standardization : Adopt OECD guidelines for antiparasitic assays (e.g., fixed incubation time, synchronized parasite cultures) .

- Meta-Analysis : Use PRISMA guidelines to systematically compare studies, identifying confounding variables (e.g., solvent used in dosing) .

What frameworks ensure rigorous research question formulation for studying this compound?

Research Design

Adapt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) for preclinical research:

- Example PICO : In E. tenella-infected poultry (P), does this compound (I) compared to amprolium (C) reduce oocyst shedding (O) within 7 days (T)? .

What are best practices for managing spectroscopic and biological data generated during research on this compound?

Data Management

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.